(4-Psoralen-8-yloxy)butanic acid
Description
(4-Psoralen-8-yloxy)butanic acid is a synthetic derivative of psoralen, a naturally occurring furanocoumarin compound. Psoralens are widely recognized for their photochemotherapeutic properties, particularly in treating skin disorders like psoriasis and vitiligo through ultraviolet A (UVA) activation. The modification of psoralen at the 8-position with a butanic acid side chain enhances its solubility and alters its pharmacokinetic profile compared to parent compounds. This structural adjustment aims to improve therapeutic efficacy while reducing off-target effects, such as phototoxicity or DNA crosslinking in non-target tissues.
The compound’s molecular formula is C₁₅H₁₄O₅, with a molecular weight of 282.27 g/mol. Its unique side chain introduces polar carboxylic acid functionality, which may influence membrane permeability and metabolic stability.
Properties
CAS No. |
133643-33-1 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25218 |
Synonyms |
(4-Psoralen-8-yloxy)butanic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Psoralen-8-yloxy)butanic acid typically involves the reaction of psoralen with butyric acid derivatives under specific conditions. One common method includes the esterification of psoralen with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Psoralen-8-yloxy)butanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted psoralen derivatives.
Scientific Research Applications
(4-Psoralen-8-yloxy)butanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving DNA intercalation and photoreactive crosslinking.
Medicine: Investigated for its potential use in phototherapy for skin conditions and cancer treatment.
Industry: Utilized in the development of photoreactive materials and coatings.
Mechanism of Action
The mechanism of action of (4-Psoralen-8-yloxy)butanic acid involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the psoralen moiety forms covalent bonds with pyrimidine bases in the DNA, leading to the formation of mono- and di-adducts. This results in DNA crosslinking, which can induce apoptosis in rapidly dividing cells, such as cancer cells. Additionally, the compound can inhibit tyrosine kinase signaling and modulate the immunogenic properties of cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (4-Psoralen-8-yloxy)butanic acid, it is essential to compare it with structurally and functionally analogous psoralen derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Psoralen Derivatives
| Compound | Substituent Position/Group | Molecular Weight (g/mol) | LogP | Key Applications | Photoreactivity (UVA) |
|---|---|---|---|---|---|
| 8-Methoxypsoralen | 8-OCH₃ | 216.19 | 2.1 | Psoriasis, vitiligo | High |
| 5-Methoxypsoralen | 5-OCH₃ | 216.19 | 1.8 | Cutaneous T-cell lymphoma | Moderate |
| Bergapten | 5-OCH₃ | 216.19 | 2.0 | Topical phototherapy | Low |
| This compound | 8-O-(CH₂)₃COOH | 282.27 | 0.7* | Experimental dermatology | High (pH-dependent) |
*Estimated based on structural analogs and polarity of the carboxylic acid group.
Key Findings:
Solubility and Bioavailability :
- The butanic acid substituent significantly increases water solubility compared to methoxy-substituted psoralens (e.g., 8-Methoxypsoralen), which are lipophilic (LogP > 2). This property may reduce systemic toxicity by limiting tissue accumulation .
- In vitro studies suggest enhanced renal clearance due to the ionizable carboxylic acid group at physiological pH.
Photoreactivity :
- This compound retains strong UVA absorption (λₘₐₓ ~ 320 nm), similar to 8-Methoxypsoralen. However, its photoreactive crosslinking efficiency is pH-dependent, with optimal activity in mildly acidic environments (pH 6.0–6.5).
Toxicity Profile :
- The compound shows reduced mutagenicity in Ames tests compared to 5-Methoxypsoralen, likely due to steric hindrance from the side chain limiting DNA intercalation.
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